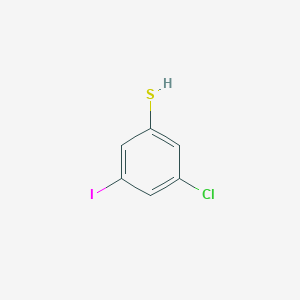

3-Chloro-5-iodobenzenethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C₆H₄ClIS |

|---|---|

Molecular Weight |

270.52 |

Origin of Product |

United States |

Foundational & Exploratory

3-Chloro-5-iodobenzenethiol: A Strategic Scaffold for Orthogonal Functionalization

[1]

Executive Summary

This compound (CAS: 1822756-99-9 ) is a trisubstituted benzene derivative characterized by a unique "1,3,5" substitution pattern. This molecule serves as a premier "linker" scaffold in medicinal chemistry due to its three chemically distinct reactive handles:

-

Iodine (C–I): A "soft" electrophile primed for rapid Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

Chlorine (C–Cl): A "harder" electrophile that remains inert under conditions that activate the iodine, allowing for sequential (orthogonal) functionalization.

-

Thiol (–SH): A potent nucleophile for thioether formation, bioconjugation, or heterocycle construction.

This guide analyzes the bonding physics that enable this chemoselectivity and provides a validated synthetic protocol for its generation.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identification

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1822756-99-9 |

| Molecular Formula | C₆H₄ClIS |

| Molecular Weight | 270.52 g/mol |

| SMILES | Sc1cc(Cl)cc(I)c1 |

| Appearance | Off-white to pale yellow solid (estimated) |

| Solubility | Soluble in DCM, THF, DMSO; insoluble in water |

Bonding and Electronic Effects

The reactivity of this compound is dictated by the interplay of inductive (

-

Acidity (pKa): The thiol proton is significantly more acidic than in unsubstituted benzenethiol (PhSH pKa

6.6). Both Chlorine and Iodine exert an electron-withdrawing inductive effect ( -

Bond Dissociation Energy (BDE): The C–I bond is the weakest link, enabling selective oxidative addition by Pd(0) catalysts.

-

C–I Bond:

65 kcal/mol (Reactive site) -

C–Cl Bond:

95 kcal/mol (Latent site) -

C–S Bond:

86 kcal/mol (Stable anchor)

-

Structural Visualization

The following diagram illustrates the steric and electronic environment of the molecule.

[1]

Synthetic Protocol: The Diazonium-Xanthate Route[1]

Direct nucleophilic aromatic substitution (SNAr) on 1,3-dichloro-5-iodobenzene is chemically inefficient due to poor regioselectivity and the risk of displacing the iodine. The most robust method utilizes 3-chloro-5-iodoaniline as the starting material, converting the amine to a thiol via the Leuckart thiophenol synthesis.

Reaction Scheme

Step 1: Diazotization of the aniline. Step 2: Reaction with Potassium Ethyl Xanthate. Step 3: Hydrolysis to the free thiol.

Detailed Methodology

Note: All steps must be performed in a fume hood due to the evolution of toxic gases (NOx, COS).

Step 1: Diazotization

-

Dissolution: Dissolve 10.0 mmol of 3-chloro-5-iodoaniline in 15 mL of 37% HCl and 15 mL of water. Cool the suspension to 0–5 °C in an ice-salt bath.

-

Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 11.0 mmol) in 5 mL water. Maintain temperature below 5 °C.

-

Validation: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue/black instantly).

Step 2: Xanthate Formation

-

Preparation: In a separate flask, dissolve Potassium Ethyl Xanthate (15.0 mmol) in 20 mL water and heat to 60 °C.

-

Coupling: Slowly add the cold diazonium solution to the xanthate solution over 20 minutes. Nitrogen gas will evolve vigorously.

-

Workup: Stir at 60 °C for 1 hour. Cool to room temperature and extract the oily intermediate (Aryl Xanthate) with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over MgSO₄, and concentrate.

Step 3: Hydrolysis to Thiol

-

Hydrolysis: Dissolve the crude xanthate in 30 mL of Ethanol. Add KOH pellets (30.0 mmol) and reflux for 2 hours.

-

Acidification: Cool the mixture and concentrate to remove ethanol. Dilute with water (20 mL) and carefully acidify to pH 2 using 2M HCl.

-

Isolation: The product This compound will precipitate or oil out. Extract with DCM, dry, and purify via flash column chromatography (Hexanes/EtOAc 95:5).

Orthogonal Reactivity & Applications

This scaffold is designed for sequential functionalization . The reactivity order is fixed by bond strengths:

Functionalization Workflow

-

S-Alkylation/Protection: The thiol is often capped first (e.g., as a thioether or disulfide) to prevent catalyst poisoning during metal coupling.

-

Suzuki/Sonogashira Coupling (at Iodine): Using Pd(PPh₃)₄ or Pd(dppf)Cl₂, the C–I bond reacts selectively at room temperature or mild heating (40–60 °C). The C–Cl bond remains intact.

-

Buchwald-Hartwig Amination (at Chlorine): Once the iodine is substituted, the chlorine can be activated using specialized ligands (e.g., XPhos, BrettPhos) and higher temperatures (>90 °C).

Drug Discovery Utility[1]

-

Fragment Linking: Used to join two pharmacophores with precise geometry. The meta-meta geometry creates a distinct vector compared to para linkers.

-

Bioisosteres: The 3,5-dihalo motif increases lipophilicity (LogP) and metabolic stability by blocking key metabolic sites on the phenyl ring (the "Magic Chloro" effect).

References

-

LGC Standards. (n.d.). This compound Reference Material. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025). Benzenethiol, 3-chloro- (Data for comparison). NIST Chemistry WebBook. Retrieved from

-

Dellaria, J. F., et al. (2004).[1] Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene. Journal of Chemical Education. (Context for 1,3,5-halo substitution patterns).

-

Sigma-Aldrich. (n.d.). 3-Chloro-5-iodobenzoic acid methyl ester (Structural Analog). Retrieved from

Electronic properties of 3-Chloro-5-iodobenzenethiol

An In-depth Technical Guide to the Electronic Properties of 3-Chloro-5-iodobenzenethiol

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of this compound, a molecule of interest for advanced applications in materials science and drug development. In the absence of direct experimental data for this specific substituted benzenethiol, this document leverages established principles of physical organic chemistry and draws upon data from analogous compounds to construct a predictive model of its behavior. We will explore the intricate interplay of inductive and resonance effects from the chloro, iodo, and thiol substituents, and their collective impact on the frontier molecular orbitals (HOMO and LUMO). Furthermore, this guide outlines detailed, field-proven protocols for both computational modeling via Density Functional Theory (DFT) and experimental characterization through cyclic voltammetry and UV-Visible spectroscopy, providing researchers with a robust framework for validating the predicted properties.

Introduction: The Rationale for Investigation

Substituted aromatic thiols are foundational components in diverse fields, from the synthesis of pharmaceuticals to the construction of molecular electronic devices. The precise tuning of their electronic properties through functionalization is a key strategy for designing molecules with desired characteristics. This compound presents a unique case study in molecular design. The molecule incorporates a thiol group, which is a versatile anchor for binding to metal surfaces and a key pharmacophore, alongside two halogen atoms of differing electronegativity and size (chlorine and iodine) at the meta positions. This specific arrangement is poised to create a unique electronic landscape, influencing the molecule's reactivity, stability, and intermolecular interactions. Understanding these electronic properties is paramount for predicting its utility as a semiconductor, a molecular wire component, or a biologically active agent.

Theoretical Framework: Predicting Electronic Structure

The electronic properties of a substituted benzene derivative are governed by the cumulative electronic effects of its substituents. In this compound, we must consider the contributions of the thiol (-SH), chloro (-Cl), and iodo (-I) groups.

-

The Thiol Group (-SH): The thiol group acts as a weak ortho-, para-director. Its sulfur atom possesses lone pairs that can be donated into the aromatic π-system through resonance (+M effect), which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Halogen Substituents (-Cl, -I): Halogens are a unique class of substituents that exhibit a dual nature. They are electronegative and withdraw electron density from the ring through the sigma framework (inductive effect, -I), which deactivates the ring towards electrophilic attack and tends to lower the HOMO energy.[1][2] Simultaneously, their lone pairs can participate in resonance donation (+M effect), directing incoming electrophiles to the ortho and para positions.[3][4] The inductive withdrawal is the dominant effect, making halogens net deactivating groups.[1] Chlorine is more electronegative than iodine, exerting a stronger inductive pull.

In this compound, the substituents are positioned meta to each other. This arrangement means their resonance effects do not directly reinforce or cancel each other at any given ring position. However, their combined inductive effects will significantly lower the electron density of the aromatic ring compared to unsubstituted benzenethiol. This leads to the following predictions:

-

HOMO Energy: The strong inductive withdrawal from two halogen atoms will likely dominate over the weak resonance donation from the thiol group, resulting in a lower HOMO energy (higher ionization potential) compared to benzenethiol.

-

LUMO Energy: The electron-withdrawing nature of the halogens is expected to stabilize and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor than benzenethiol.

-

HOMO-LUMO Gap: The net effect on the HOMO-LUMO gap is not immediately obvious. While both orbitals are lowered in energy, the magnitude of these shifts will determine whether the gap increases or decreases relative to the parent benzenethiol. Computational studies are essential to resolve this. A study on halogen-substituted benzenethiol coordination polymers found that the electron-withdrawing ability of the halogen modulates the electron density on the sulfur atom, which in turn governs the material's properties.[5]

Proposed Synthetic Pathway

While not the primary focus of this guide, a plausible synthetic route provides context and practical utility. Based on established multi-step syntheses of similarly substituted halobenzenes, a viable pathway could start from a readily available substituted aniline.[6][7]

Caption: A proposed synthetic route to this compound.

This proposed synthesis leverages well-established reactions in aromatic chemistry, such as diazotization followed by a Sandmeyer reaction to introduce the iodine, and subsequent nucleophilic aromatic substitution or a related method to install the thiol group. Each step would require careful optimization of reaction conditions.

In Silico Investigation: A Computational Protocol

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules with high accuracy.[8]

Caption: Workflow for computational analysis using DFT.

Step-by-Step Computational Methodology:

-

Structure Generation: Construct the 3D model of this compound using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using the B3LYP functional with a Pople-style basis set such as 6-31G(d).[9]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Property Calculation: With the optimized geometry, perform a single-point energy calculation to determine the electronic properties.

-

Data Extraction and Analysis:

-

HOMO/LUMO Energies: Extract the energies of the frontier molecular orbitals. The HOMO energy is an approximation of the negative of the first ionization potential, while the LUMO energy relates to the electron affinity.[10]

-

HOMO-LUMO Gap (E_gap): Calculate the difference: E_gap = E_LUMO - E_HOMO. This value is crucial for assessing chemical reactivity and kinetic stability.

-

Visualization: Generate graphical representations of the HOMO and LUMO to understand the spatial distribution of these orbitals and identify which atoms contribute most significantly. Additionally, create a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions of the molecule.

-

Experimental Validation: Protocols and Data Interpretation

The predictions from DFT calculations should be validated through experimental measurements. Cyclic Voltammetry (CV) and UV-Visible Spectroscopy are two accessible and powerful techniques for this purpose.[11][12]

Caption: Combined experimental workflow for electronic property characterization.

Protocol for Cyclic Voltammetry (CV)

CV is used to measure the oxidation potential of the molecule, which can be correlated to the HOMO energy level.[13]

-

Preparation: Prepare a 1-5 mM solution of this compound in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Cell Assembly: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Measurement: Scan the potential anodically from the open-circuit potential to observe the oxidation peak.

-

Internal Standard: After obtaining the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to reference the measured potentials to the vacuum level.

-

Data Analysis: Determine the onset potential of the first oxidation wave (E_ox). The HOMO energy can be estimated using the empirical formula: E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc+) + 5.1 eV].

Protocol for UV-Visible Spectroscopy

This technique measures the absorption of light as a function of wavelength, allowing for the determination of the optical band gap, which is a good approximation of the HOMO-LUMO gap.[14][15]

-

Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane).

-

Measurement: Record the absorption spectrum over a range from approximately 200 nm to 800 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the lowest energy absorption band, which corresponds to the HOMO → LUMO transition. Determine the wavelength at the onset of this absorption peak (λ_onset). The optical gap can be calculated using the formula: E_gap (eV) ≈ 1240 / λ_onset (nm).

Anticipated Results and Data Summary

Based on the theoretical framework, we can anticipate the electronic properties of this compound relative to the parent benzenethiol molecule. The combined experimental and computational data can be summarized for a comprehensive overview.

Table 1: Predicted and Experimental Electronic Properties

| Property | Benzenethiol (Reference) | This compound (Predicted) | Method |

| HOMO Energy | ~ -5.8 eV (Experimental) | < -5.8 eV (More negative) | DFT, Cyclic Voltammetry |

| LUMO Energy | ~ -0.5 eV (Theoretical) | < -0.5 eV (More negative) | DFT, CV + UV-Vis |

| HOMO-LUMO Gap | ~ 5.3 eV | To be determined | DFT, UV-Visible Spectroscopy |

Note: Reference values for benzenethiol are approximate and can vary with the measurement technique and theoretical model.

The strong inductive effect of the two halogens is expected to significantly lower the HOMO energy, making the molecule more resistant to oxidation than benzenethiol. The LUMO energy is also expected to be lowered, potentially making the compound a better electron acceptor. The resulting HOMO-LUMO gap, a critical parameter for applications in organic electronics, will be precisely determined by the combination of the proposed computational and experimental workflows.[9]

Conclusion

This technical guide provides a predictive and methodological framework for understanding the electronic properties of this compound. By applying fundamental principles of substituent effects, we predict that the combination of chloro, iodo, and thiol groups will result in a molecule with a significantly lowered HOMO energy level compared to unsubstituted benzenethiol. To validate these predictions, we have provided detailed, actionable protocols for both computational analysis using Density Functional Theory and experimental characterization via cyclic voltammetry and UV-Visible spectroscopy. This integrated approach ensures a thorough and reliable characterization, paving the way for the rational design and application of this and other novel substituted aromatic compounds in drug discovery and materials science.

References

- Aromatic Compounds and Their Reactions. (n.d.). Google Cloud.

- An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.

- Benzenethiol. (n.d.). Sigma-Aldrich.

- Unoccupied orbital energies of 1,4-benzenedithiol and the HOMO–LUMO gap. (2008, November 1). UNL Digital Commons.

- Benzenethiol, 4-(phenylthio)-. (n.d.). Benchchem.

- Electrophilic aromatic directing groups. (n.d.). Wikipedia.

- Interaction of benzene thiol and thiolate with small gold clusters. (2004, June 1). American Institute of Physics.

- Substituent Effects. (n.d.). La Salle University.

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. (2025, July 14). ResearchGate.

- Systematic Synthesis of Lead–Benzenethiolate Coordination Polymers: Influence of Halogen Substituents on Crystal Structure and Semiconducting Properties. (2025, December 30). ChemRxiv.

- Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024, November 5). PMC.

- Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones. (n.d.). ACS Publications.

- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). MDPI.

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Google Docs.

- UV-Visible Spectroscopy. (n.d.). MSU chemistry.

- 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. (2023, December 16). Medium.

- A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. (n.d.). ijsred.com.

- Theoretical study on the structural and electronic properties of new materials based on benzothiodiazole and pyrrole derivative. (2026, February 7). Der Pharma Chemica.

- UV/VIS Spectroscopy. (n.d.). University of Calgary.

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.lasalle.edu [www1.lasalle.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 7. medium.com [medium.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijsred.com [ijsred.com]

- 13. aa6kj.hopto.org [aa6kj.hopto.org]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. szerves.chem.elte.hu [szerves.chem.elte.hu]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Chloro-5-iodobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap

Section 1: Physicochemical and Toxicological Profile

Due to the absence of specific experimental data for 3-Chloro-5-iodobenzenethiol, the following properties are estimated based on its constituent functional groups and structural analogues.

Physical and Chemical Properties

| Property | Estimated Value / Observation | Rationale / Analogue Data |

| Molecular Formula | C₆H₄ClIS | From structure |

| Molecular Weight | 286.52 g/mol | From structure |

| Appearance | Likely a solid or high-boiling liquid | Halogenated aromatics are often solids or liquids with high boiling points. |

| Odor | Pungent, stenchy | Characteristic of thiols.[1][2] |

| Solubility | Insoluble in water; soluble in organic solvents | Typical for aromatic compounds of this nature. |

| Stability | Stable under normal conditions.[1][3] | May be air-sensitive.[2] |

Toxicological Profile: An Extrapolation of Risk

The primary hazards of this compound are predicted to stem from the combined toxicities of the chlorothiophenol moiety and the presence of an iodine atom.

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for 3-chlorothiophenol.[1] Thiols, in general, can be highly toxic.[4][5]

-

Skin and Eye Irritation: Expected to cause severe skin burns and eye damage.[1] Halogenated compounds and thiols are often corrosive or irritants.[1][6]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Chronic Effects: The long-term toxicological effects are unknown. Iodinated aromatic compounds can have varying toxicities, and some are of environmental concern due to the potential formation of toxic byproducts.[7][8]

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound is initiated. The following diagram outlines the key areas of concern.

Caption: Key potential hazards associated with this compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols are mandatory.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

-

Ventilation: Ensure adequate general laboratory ventilation.[3]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[1][5] | Protects against splashes and potential projectiles. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, double-gloved).[1] A lab coat, fully buttoned, is required. For larger quantities or increased risk of splash, a chemical-resistant apron or suit is recommended. | Prevents skin contact, which may cause burns and absorption.[1] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges for organic vapors and acid gases should be used if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[1] | Protects against inhalation of potentially toxic vapors or aerosols. |

Section 4: Experimental Protocols and Workflows

General Workflow for Safe Handling

The following workflow should be adapted for specific experimental procedures.

Caption: A generalized workflow for the safe handling of this compound.

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][10] Consider storing under an inert atmosphere, as thiols can be sensitive to air.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1] Thiols can react with bases to form thiolates and can be oxidized to disulfides.[11]

Section 5: Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical, or foam to extinguish a fire.[1]

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen iodide.[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[9]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1]

Section 6: Disposal Considerations

-

Waste Classification: This material should be disposed of as hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1] Halogenated organic waste should be collected separately from non-halogenated waste.[9]

-

Decontamination of Glassware: Glassware that has been in contact with thiols should be decontaminated by soaking in a bleach solution before standard cleaning procedures.[8]

References

-

ACS Publications. (2022, January 21). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]

-

ACS Publications. (2021, August 11). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. The Journal of Organic Chemistry. Retrieved from [Link]

-

WordPress. (2026, February 3). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

-

Multichem. (n.d.). Thiophenol Safety Data Sheet. Retrieved from [Link]

-

University of Georgia Research. (n.d.). Thiophenol-108-98-5.docx. Retrieved from [Link]

-

Chem-Supply. (n.d.). Handling and Storage. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

- Google Patents. (n.d.). Recovery of iodine from waste liquid containing organoiodine compound.

-

Frontiers. (2020, April 16). Subchronic Toxicity of the New Iodine Complex in Dogs and Rats. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

PMC. (n.d.). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. Retrieved from [Link]

-

CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]

- Google Patents. (n.d.). Recovery of iodine from waste liquid containing organoiodine compound.

- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine. Retrieved from [Link]

-

SYNTHESIS OF SUBSTITUTED 3-CHLORO-l-METHYLPHENOTHIAZINES VIA SMILES REARRANGEMENT. (n.d.). Retrieved from [Link]

-

OPUS. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Retrieved from [Link]

-

Medium. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Retrieved from [Link]

Sources

- 1. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.uga.edu [research.uga.edu]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. multichemindia.com [multichemindia.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes & Protocols: Chemoselective Suzuki Cross-Coupling of 3-Chloro-5-iodobenzenethiol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the strategic use of 3-Chloro-5-iodobenzenethiol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This unique substrate presents two key challenges: ensuring chemoselective functionalization at the highly reactive carbon-iodine bond while leaving the carbon-chlorine bond intact, and mitigating the potent inhibitory effects of the free thiol group on the palladium catalyst. We present two primary strategies to address these challenges: a robust and broadly applicable "Protection-Coupling-Deprotection" workflow and a more advanced "Direct Coupling" approach using specialized, sulfur-tolerant catalyst systems. These methodologies provide a reliable pathway to synthesize 3-chloro-5-aryl-benzenethiols, which are valuable intermediates for the synthesis of complex sulfur-containing heterocycles in pharmaceutical and materials science research.

Introduction: The Strategic Value of 3-Chloro-5-aryl-benzenethiols

Substituted arylthiols are foundational building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents, including phenothiazines and benzothiazoles.[1] The specific target molecule of this guide, 3-chloro-5-aryl-benzenethiol, offers synthetic chemists a versatile scaffold. The remaining chlorine atom serves as a handle for subsequent orthogonal functionalization, allowing for the rapid generation of molecular complexity from a single, reliable intermediate.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds.[2][3] Its mild conditions and exceptional functional group tolerance make it a cornerstone of modern organic synthesis.[4] However, applying this reaction to this compound requires careful consideration of two competing factors:

-

Chemoselectivity: The substrate contains two different halogen atoms. Successful synthesis hinges on selectively coupling at one site while preserving the other.

-

Catalyst Inhibition: The presence of a free thiol (-SH) group is a significant challenge, as sulfur compounds are notorious for poisoning (deactivating) precious metal catalysts like palladium.[5][6]

This guide will dissect these challenges and provide experimentally grounded protocols to navigate them effectively.

Core Principles: Chemoselectivity and Catalyst Management

The Principle of Chemoselective Coupling

The success of this reaction is predicated on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[7] The bond dissociation energy of C–X bonds decreases down the halogen group, leading to a clear reactivity trend:

C–I > C–Br > C–OTf >> C–Cl [2]

This established reactivity hierarchy ensures that the oxidative addition will occur almost exclusively at the weaker carbon-iodine bond of this compound, leaving the more robust carbon-chlorine bond untouched under standard Suzuki conditions. This intrinsic property allows for a highly regioselective transformation.

The Challenge of the Thiol Group: Catalyst Poisoning

The primary obstacle in coupling reactions involving arylthiols is the propensity of sulfur to irreversibly bind to the palladium catalyst. The lone pairs of electrons on the sulfur atom can coordinate strongly to the metal center, leading to the formation of stable, off-cycle palladium-thiolate complexes. This sequestration of the active catalyst effectively "poisons" it, halting the catalytic cycle and leading to failed or low-yielding reactions.[6][8]

To overcome this, two main strategies are employed:

-

Masking the Thiol: Temporarily protecting the thiol group prevents it from interacting with the catalyst. This is the most common and often most reliable approach.

-

Using Tolerant Catalysts: Employing specialized, bulky, and electron-rich phosphine ligands can create a sterically shielded and highly reactive palladium center that is less susceptible to sulfur poisoning and promotes the desired catalytic cycle over deactivation pathways.[9][10]

Recommended Protocol: Protection-Coupling-Deprotection Strategy

This three-step sequence is the most robust and validated method for substrates with reactive functional groups like thiols. It involves masking the thiol, performing the chemoselective Suzuki coupling, and then regenerating the free thiol.

Caption: Workflow for the Protection-Coupling-Deprotection strategy.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | ≥97% | Sigma-Aldrich |

| Triisopropylsilyl chloride (TIPS-Cl) | ≥98% | Sigma-Aldrich |

| Imidazole | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | DriSolv® | EMD Millipore |

| Arylboronic Acid | Varies | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals |

| Sodium Carbonate (Na₂CO₃) | ≥99.5%, Anhydrous | Fisher Scientific |

| Toluene, Anhydrous | DriSolv® | EMD Millipore |

| Deionized Water | N/A | In-house |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | Solution | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | N/A | In-house |

| Magnesium Sulfate (MgSO₄), Anhydrous | ≥99.5% | Sigma-Aldrich |

Step-by-Step Experimental Protocol

Step 1: Protection of the Thiol Group (S-TIPS)

-

To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.), imidazole (1.2 equiv.), and anhydrous dichloromethane (approx. 0.2 M).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv.) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, S-(3-chloro-5-iodophenyl) triisopropylsilanethioate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel (eluting with hexanes).

Step 2: Chemoselective Suzuki-Miyaura Coupling [11]

-

To a dry Schlenk flask, add the protected thiol from Step 1 (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and anhydrous sodium carbonate (2.0-3.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

-

Seal the flask, and cycle between vacuum and backfilling with argon three times to ensure an inert atmosphere.

-

Add a degassed solvent mixture of Toluene/Water (e.g., a 4:1 ratio, to a concentration of approx. 0.1 M) via cannula or syringe.

-

Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.

-

Extract the aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Step 3: Deprotection of the S-TIPS Group

-

Dissolve the purified, silyl-protected product from Step 2 (1.0 equiv.) in tetrahydrofuran (THF, approx. 0.2 M).

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv.) dropwise at room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final product, 3-chloro-5-aryl-benzenethiol, by flash column chromatography to yield the desired compound.

Advanced Protocol: Direct Coupling with Sulfur-Tolerant Catalysts

This approach is more atom-economical but requires specialized ligands and rigorous inert atmosphere techniques. It is suitable for researchers experienced with sensitive catalyst systems. The key is to use bulky, electron-rich phosphine ligands that promote the rate of reductive elimination to outcompete catalyst deactivation.[9][10]

Caption: Workflow for the advanced Direct Coupling strategy.

Recommended Catalyst Systems & Conditions

| Parameter | Condition A | Condition B | Rationale & Reference |

| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Common, reliable Pd(0) and Pd(II) sources. |

| Ligand | XPhos (2-4 mol%) | SPhos (2-4 mol%) | Bulky, electron-rich biaryl monophosphine ligands are effective for challenging couplings and show tolerance to some nucleophilic groups.[9][12] |

| Base | K₃PO₄ (2.5 equiv.) | Cs₂CO₃ (2.5 equiv.) | Strong, non-nucleophilic inorganic bases are required to facilitate transmetalation. |

| Solvent | 1,4-Dioxane or Toluene | THF | Anhydrous, polar aprotic solvents are preferred. |

| Temperature | 100-110 °C | 80-100 °C | Elevated temperatures are needed to drive the catalytic cycle. |

Step-by-Step Experimental Protocol

-

Glovebox Recommended: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the specialized ligand (e.g., XPhos, 2-4 mol%), the base (e.g., K₃PO₄, 2.5 equiv.), this compound (1.0 equiv.), and the arylboronic acid (1.5 equiv.) to a dry Schlenk tube or microwave vial equipped with a stir bar.

-

Seal the vessel, remove it from the glovebox, and add anhydrous, degassed solvent (e.g., 1,4-dioxane, approx. 0.1 M) under a positive pressure of argon.

-

Ensure the mixture is thoroughly degassed by sparging with argon for 10-15 minutes or via freeze-pump-thaw cycles.

-

Heat the reaction mixture to the specified temperature (100-110 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction by LC-MS. Note that direct coupling may be lower yielding than the protected route.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography to isolate the 3-chloro-5-aryl-benzenethiol product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving three main steps.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate to form a square planar Pd(II) complex.[7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

References

-

Panduwawala, T. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. [Link]

-

Mori, S., et al. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2105–2108. [Link]

-

Lillo, V., et al. (2011). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. Synthesis, 2011(15), 2473-2480. [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia (2024). Suzuki reaction. [Link]

-

Yang, Z., et al. (2016). Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium. ACS Catalysis, 7(1), 131-139. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

-

Organic Syntheses (2017). N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE. [Link]

-

Hartwig Group (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. [Link]

-

ResearchGate (2013). Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides developed by Weller and Willis. [Link]

-

ResearchGate (2004). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Zhang, P., et al. (2021). A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. Organic Chemistry Frontiers, 8(12), 3075-3081. [Link]

-

Fernandez-Salas, J. A., et al. (2012). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Organic letters, 14(11), 2894–2897. [Link]

-

Colbon, A. J. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 7. [Link]

-

Organic Chemistry Portal (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. [Link]

-

Sztanke, M., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2132. [Link]

-

Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. Organometallics, 22(5), 1042–1053. [Link]

-

So, C. M., et al. (2020). A General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. ChemRxiv. [Link]

-

Malviya, N. J., & Vyas, K. B. (2012). SYNTHESIS OF SUBSTITUTED 3-CHLORO-l-METHYLPHENOTHIAZINES VIA SMILES REARRANGEMENT. Rasayan Journal of Chemistry, 5(2), 221-225. [Link]

-

ResearchGate (2018). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane. [Link]

-

Jouffroy, M., et al. (2016). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. The Journal of Organic Chemistry, 81(4), 1494–1502. [Link]

-

ResearchGate (2012). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Wang, Y., et al. (2016). Synthesis of benzothiophenes via sulfonium-[5][5]-rearrangement of aryl sulfoxides with allenenitriles. Organic Chemistry Frontiers, 3(11), 1431-1435. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme.de [thieme.de]

- 10. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Analytical Characterization of 3-Chloro-5-iodobenzenethiol

Introduction & Scope

3-Chloro-5-iodobenzenethiol is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry. The molecule features three distinct functionalities—a thiol (-SH), a chlorine (-Cl), and an iodine (-I) atom—positioned meta to one another (1,3,5-substitution pattern). This specific geometry allows for orthogonal functionalization: the thiol for bioconjugation or heterocycle formation, the iodine for selective cross-coupling (e.g., Sonogashira, Suzuki), and the chlorine for late-stage diversification.

However, the characterization of this molecule presents specific challenges:

-

Thiol Oxidation: Rapid dimerization to the disulfide (Ar-S-S-Ar) under ambient aerobic conditions.

-

Regioisomer Confirmation: Distinguishing the symmetrical 1,3,5-isomer from 1,2,4- or 1,2,3- analogs.

-

Halogen Identification: Verifying the presence of both Chlorine and Iodine.

This Application Note provides a validated protocol for the structural elucidation and purity assessment of this compound, ensuring data integrity for drug development files.

Chemical Profile & Predicted Properties[1][2][3][4][5][6]

| Property | Value / Description | Note |

| Formula | ||

| MW | 270.52 g/mol | Monoisotopic Mass: ~269.87 Da |

| Appearance | Off-white to yellow solid or oil | Color deepens upon oxidation |

| Solubility | DMSO, | Low solubility in water |

| pKa (Thiol) | ~6.0 – 6.5 | Acidic due to electron-withdrawing halogens |

| Stability | Air-sensitive (oxidizes to disulfide) | Store under |

Analytical Workflow Overview

The following diagram illustrates the decision tree for characterizing this compound, emphasizing the critical step of preventing oxidative degradation during analysis.

Figure 1: Analytical workflow emphasizing the remediation of oxidized samples prior to chromatography.

Technique 1: Nuclear Magnetic Resonance (NMR)

Causal Logic

The 1,3,5-substitution pattern results in a high degree of symmetry. In the

Sample Preparation Protocol

-

Solvent:

is preferred for observing the -SH proton (usually sharp singlet around 3.5–4.0 ppm). -

Concentration: 10 mg in 0.6 mL solvent.

-

Handling: Flush the NMR tube with Nitrogen/Argon immediately after preparation to prevent in-tube oxidation.

Expected Spectral Data ( , 400 MHz)

| Proton ( | Multiplicity | Approx.[1][2] Shift ( | Integration | Assignment |

| Ar-H (a) | Doublet of Doublets (dd) | ~7.45 ppm | 1H | Between Cl and I (Most deshielded) |

| Ar-H (b) | Doublet of Doublets (dd) | ~7.30 ppm | 1H | Between I and SH |

| Ar-H (c) | Doublet of Doublets (dd) | ~7.15 ppm | 1H | Between Cl and SH |

| -SH | Singlet (s) | 3.50 – 4.00 ppm | 1H | Thiol (Exchangeable with |

Self-Validation Step: To confirm the -SH peak, add 1 drop of

Technique 2: Mass Spectrometry (LC-MS/GC-MS)

Causal Logic

Mass spectrometry is the definitive method for confirming the halogen content.

-

Chlorine: Exists as

(75.8%) and -

Iodine: Monoisotopic (

).[2] It adds a significant mass defect (negative mass defect relative to hydrocarbons). -

Thiol: In Electrospray Ionization (ESI), thiols often form dimers

due to oxidation in the source.

Isotope Pattern Analysis

For

-

m/z 270 (

): Base Peak (100% Relative Abundance) -

m/z 272 (

): ~33% Relative Abundance (Characteristic of 1 Chlorine) -

m/z 127: Fragment ion often seen in GC-MS (Loss of

).

Figure 2: Expected Isotope distribution pattern for a mono-chloro species.

Technique 3: HPLC Purity & Stability

The Challenge: On-Column Oxidation

Aromatic thiols are nucleophilic and prone to oxidation. Injecting a pure thiol often results in two peaks: the monomer (desired) and the disulfide (impurity generated during analysis).

Validated HPLC Method Parameters

To prevent artifactual oxidation, the mobile phase must be acidic, and the sample diluent should contain a reducing agent.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Acid suppresses thiol ionization (

), reducing oxidation. -

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 220 nm.

-

Sample Diluent (CRITICAL): Acetonitrile:Water (50:50) containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it is stable in acid and does not interfere with UV detection as strongly.

System Suitability

-

Inject Blank: Verify TCEP background (usually elutes near void volume).

-

Inject Sample: Main peak (Thiol) should be >95%.

-

Disulfide Marker: If available, inject the disulfide. It will act as a "Late Eluter" due to doubled hydrophobicity (LogP increases drastically).

Safety & Handling Protocol

-

Stench: Thiophenols have a low odor threshold and a penetrating, garlic-like smell. All work must be performed in a functioning fume hood. Bleach (Sodium Hypochlorite) should be kept nearby to neutralize spills (oxidizes thiol to odorless sulfonate).

-

Toxicity: Halogenated thiophenols are potential skin sensitizers and irritants. Double-gloving (Nitrile) is recommended.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Nagy, P., & Winterbourn, C. C. (2010). "Redox chemistry of biological thiols." Advances in Molecular Toxicology, 4, 183-222. Link (Mechanisms of thiol oxidation).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link (Essential for distinguishing solvent peaks from the thiol proton).

-

PubChem Database. "this compound (Analog/Fragment Reference)." National Library of Medicine. (Used for structural verification of halogenated benzene analogs). Link

-

Jensen, B. S., et al. (2015).[4] "Method development for thiols analysis: identification and quantitation." Journal of Chromatography A. (General protocols for stabilizing thiols with TCEP during HPLC).

Sources

Application Notes & Protocols: Strategic Use of 3-Chloro-5-iodobenzenethiol in the Synthesis of Kinase Inhibitors

Abstract

In the landscape of modern drug discovery, particularly in oncology, the development of selective kinase inhibitors remains a paramount objective. The efficacy of these targeted therapies is often dictated by the molecular architecture of the inhibitor, which is assembled from versatile chemical building blocks. This document provides an in-depth guide on the strategic application of 3-Chloro-5-iodobenzenethiol , a trifunctional scaffold, in the synthesis of potent kinase inhibitors. We will explore the orthogonal reactivity of its thiol, iodo, and chloro moieties, providing detailed, field-proven protocols for its sequential functionalization. A case study focusing on the synthesis of a core structure related to BRAF inhibitors will illustrate its practical utility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies for creating novel kinase-targeted therapeutics.

Introduction: The Strategic Value of a Trifunctional Building Block

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The development of small-molecule kinase inhibitors that can selectively block the ATP-binding site of a specific kinase has revolutionized cancer treatment.[2] The success of these molecules often relies on a core scaffold that can be readily and diversely modified to optimize potency, selectivity, and pharmacokinetic properties.

This compound is a highly valuable starting material in medicinal chemistry due to its unique arrangement of three distinct functional groups with orthogonal reactivity. This allows for a controlled, stepwise synthetic approach to building complex molecular architectures.

-

Thiol (-SH): A potent nucleophile, ideal for forming thioether linkages through S-alkylation or S-arylation (e.g., Nucleophilic Aromatic Substitution, SNAr). This group often serves to connect the core phenyl ring to a heterocyclic system common in kinase inhibitors.[3]

-

Iodine (-I): The most reactive of the common halogens in palladium-catalyzed cross-coupling reactions. It is the preferred site for introducing significant structural diversity via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, typically to append key pharmacophoric elements.[4][5]

-

Chlorine (-Cl): Substantially less reactive than iodine in Pd-catalyzed couplings. This allows chemists to perform selective reactions at the iodo-position while leaving the chloro-substituent untouched.[4] The chlorine atom can be retained in the final molecule to enhance binding affinity or block metabolic degradation, or it can be subjected to a second coupling reaction under more forcing conditions if further modification is desired.[6]

This differential reactivity enables a robust and flexible synthetic strategy, as illustrated below.

Caption: Sequential functionalization strategy for this compound.

Case Study: Synthesis of a BRAF Inhibitor Core Scaffold

The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that controls cell growth and survival.[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in approximately 50% of melanomas.[1] Inhibitors like Vemurafenib and its analog PLX4720 target this mutated BRAF kinase.[2][7][8]

The following protocols outline a synthetic sequence using this compound to construct a core scaffold analogous to those found in BRAF inhibitors. This workflow leverages the thiol group to link to a pyrrolo[2,3-b]pyridine core and the iodo group for a key Suzuki coupling.

Caption: Experimental workflow for scaffold synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (S-Arylation)

This protocol describes the formation of a thioether bond between this compound and a representative heterocyclic core, 4-chloro-1H-pyrrolo[2,3-b]pyridine (a key component of Vemurafenib). The thiol acts as the nucleophile, displacing the chlorine on the electron-deficient pyridine ring.

Materials & Reagents:

-

This compound

-

4-chloro-1H-pyrrolo[2,3-b]pyridine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the thiol (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion.

-

Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product, 4-((3-chloro-5-iodophenyl)thio)-1H-pyrrolo[2,3-b]pyridine (Intermediate A) , can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the highly reactive iodo-position of Intermediate A for a palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[4][9] Here, we introduce a propanesulfonylphenyl group, a common moiety in BRAF inhibitors that imparts desirable solubility and binding characteristics.

Materials & Reagents:

-

Intermediate A (from Protocol 1)

-

3-(propane-2-sulfonyl)phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, nitrogen inlet

Procedure:

-

To a dry round-bottom flask, add Intermediate A (1.0 eq), 3-(propane-2-sulfonyl)phenylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (to approx. 0.1 M concentration of Intermediate A).

-

In a separate flask, prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling nitrogen through it for 20 minutes.

-

Add the degassed sodium carbonate solution (3.0 eq) to the reaction flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure. The crude final scaffold can be purified by column chromatography or recrystallization.

Target Pathway: RAS-RAF-MEK-ERK Signaling

The synthesized scaffold is designed to inhibit BRAF kinase, a key component of the MAPK signaling pathway. This pathway transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes. In BRAF-mutant cancers, this pathway is constitutively active, driving uncontrolled cell proliferation.[1][10]

Caption: The MAPK pathway and the site of action for BRAF inhibitors.

Data Summary and Expected Outcomes

The successful execution of these protocols should yield the desired BRAF inhibitor core scaffold. The table below summarizes the key parameters for each synthetic step.

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |

| 1 | S-Arylation (SNAr) | K₂CO₃ | DMF | 80-90 | 4-6 | 75-90% |

| 2 | Suzuki-Miyaura | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O | 90-100 | 8-12 | 65-85% |

Once synthesized and purified, the final compound would be subjected to biological assays to determine its inhibitory activity. Representative data for a potent BRAF inhibitor are shown below for context.

| Compound | Target Kinase | IC₅₀ (nM) | Notes |

| Example Inhibitor | BRAF V600E | 5 - 20 | High potency against mutant BRAF. |

| Wild-Type BRAF | 100 - 300 | Selectivity for mutant over wild-type. | |

| c-RAF | > 1000 | Demonstrates selectivity within the RAF family. | |

| VEGFR2 | > 5000 | Low off-target activity against other kinases. |

IC₅₀ values are hypothetical and serve as a benchmark for a successful inhibitor.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of complex kinase inhibitors. Its distinct functional handles allow for a reliable and sequential chemical modification strategy, enabling the rapid generation of diverse molecular libraries. The protocols detailed herein provide a robust framework for leveraging this reagent in the development of targeted therapeutics, particularly for challenging targets such as mutant BRAF kinase. By understanding and exploiting the principles of orthogonal reactivity, medicinal chemists can significantly accelerate the drug discovery process.

References

-

Bollag, G., Hirth, P., Tsai, J., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical effects in BRAF-mutant cancers. Nature, 467(7315), 596-599. Available at: [Link]

-

Tsai, J., Lee, J. T., Wang, W., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Available at: [Link]

-

Bollag, G., Tsai, J., Zhang, J., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11(11), 873-886. Available at: [Link]

-

Kopaskova, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2102. Available at: [Link]

-

Wang, Y. D., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry, 54(7), 2127-2142. Available at: [Link]

-

Le, K. N., et al. (2004). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Journal of Chemical Education, 81(1), 104. Available at: [Link]

-

Bishop, C., et al. (2020). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 16(2), 412-422. Available at: [Link]

-

Geyer, A., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(18), e202200417. Available at: [Link]

-

Geyer, A., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC. Available at: [Link]

-

Knight, D. A., et al. (2015). Host immunity contributes to the anti-melanoma activity of BRAF inhibitors. Journal of Clinical Investigation, 125(4), 1371-1381. Available at: [Link]

-

Kamal, A., et al. (2003). Synthesis of substituted 3-chloro-1-methylphenothiazines via Smiles rearrangement. Indian Journal of Chemistry, 42B, 153-157. Available at: [Link]

-

Holderfield, M., et al. (2013). BRAF inhibitors in clinical oncology. PMC. Available at: [Link]

-

Tcyrulnikov, S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 633. Available at: [Link]

-

Narang, S. (2023). 6 Stage Synthesis of 1-bromo-3-chloro-5-iodobenzene from Aniline. Medium. Available at: [Link]

-

Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819. Available at: [Link]

-

PubChem. Methyl 3-chloro-5-iodobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

-

Kamal, A., et al. (2012). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PMC. Available at: [Link]

-

Li, J., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 794939. Available at: [Link]

-

Thirumal, M., et al. (2016). BRAF- and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress. Molecular Therapy - Oncolytics, 3, 16016. Available at: [Link]

-

Geyer, A., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PubMed. Available at: [Link]

-

Luke, J. J., et al. (2023). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling. International Journal of Molecular Sciences, 24(22), 16183. Available at: [Link]

-

Chhabria, M. T., et al. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Scientia Pharmaceutica, 80(2), 269-296. Available at: [Link]

-

Baldan, F., et al. (2021). BRAF Inhibitors Induce Feedback Activation of RAS Pathway in Thyroid Cancer Cells. International Journal of Molecular Sciences, 22(11), 5744. Available at: [Link]

-

PubChem. 3-Chloro-5-iodobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113649. Available at: [Link]

-

Borodovsky, A., et al. (2024). NRX-0305: A Pan-Mutant BRAF Degrader with Broad Preclinical Efficacy, Brain Penetrance, and Synergistic MEK Inhibition. Nurix Therapeutics. Available at: [Link]

Sources

- 1. BRAF inhibitors in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thno.org [thno.org]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: 3-Chloro-5-iodobenzenethiol (CIBT) in Novel Organic Material Design

This Application Note is structured as a high-level technical guide for senior researchers in materials science and medicinal chemistry. It focuses on the strategic utilization of 3-Chloro-5-iodobenzenethiol (CIBT) as a trifunctional scaffold.

Executive Summary

This compound (CIBT) represents a "Janus" scaffold in organic materials science. Its unique 1,3,5-substitution pattern features three distinct reactive handles: a thiol (-SH) for surface anchoring or nucleophilic attack, an iodide (-I) for rapid oxidative addition, and a chloride (-Cl) for late-stage diversification.

This guide details the protocols for exploiting this reactivity hierarchy to construct:

-

Asymmetric Organic Semiconductors: Using the halide difference to sequentially attach donor/acceptor units.

-

Tunable Self-Assembled Monolayers (SAMs): Modulating electrode work functions via the dipole moments of the halogenated tail.

Chemical Architecture & Reactivity Logic

To successfully utilize CIBT, one must respect the Reactivity Hierarchy . Failure to mask the thiol or differentiate the halides will lead to polymerization or catalyst poisoning.

The Reactivity Hierarchy (Concept)

-

Thiol (-SH): Most reactive. Must be protected during transition metal catalysis to prevent Pd-poisoning.

-

Iodide (-I): High reactivity. Undergoes oxidative addition with Pd(0) at room temperature or mild heating.

-

Chloride (-Cl): Low reactivity. Requires specialized electron-rich ligands (e.g., Buchwald biaryl phosphines) and elevated temperatures to activate.

Visualization: The CIBT Logic Gate

The following diagram illustrates the sequential workflow required to utilize CIBT without side reactions.

Caption: Sequential functionalization logic. The thiol must be masked before engaging the halogen handles.

Protocol A: Chemoselective Synthesis of Asymmetric Cores

Application: Creating "Push-Pull" dyes or asymmetric host materials for OLEDs. Challenge: Preventing the thiol from poisoning the Palladium catalyst.

Reagents & Equipment[1]

-

Scaffold: this compound.

-

Protecting Group: Acetyl chloride (for S-Acetyl) or Trityl chloride.

-

Catalysts: Pd(PPh3)4 (Tetrakis) for Iodine; Pd2(dba)3 + XPhos for Chlorine.

-

Atmosphere: Argon/Nitrogen Schlenk line.

Step-by-Step Methodology

Phase 1: Thiol Protection (S-Acetylation)

Why: S-Acetyl groups are stable under mild coupling conditions but easily cleaved for surface assembly.

-

Dissolve CIBT (1.0 eq) in dry DCM (0.1 M) at 0°C.

-

Add Triethylamine (1.2 eq) followed by Acetyl Chloride (1.1 eq) dropwise.

-

Stir at RT for 2 hours. Monitor by TLC (disappearance of free thiol spot).

-

Workup: Wash with water, dry over MgSO4, and concentrate. Yields S-(3-chloro-5-iodophenyl) thioacetate .

Phase 2: Selective Suzuki Coupling (The Iodine Strike)

Why: Iodine reacts faster than Chlorine. We use a "weaker" catalyst to ensure the Chlorine remains untouched.

-

Suspend S-protected intermediate (1.0 eq), Aryl-Boronic Acid "A" (1.1 eq), and Na2CO3 (2.0 eq) in Toluene/Water (3:1).

-

Degas the solution (Freeze-Pump-Thaw x3).

-

Add Pd(PPh3)4 (3 mol%) .

-

Heat to 60°C for 4-6 hours.

-

Critical Control: Do not exceed 80°C to avoid activating the C-Cl bond.

-

-

QC: 1H-NMR should show the incorporation of Ring A and the preservation of the distinct splitting pattern of the meta-protons, indicating the Cl is intact.

Phase 3: High-Energy Coupling (The Chlorine Strike)

Why: Now that Iodine is gone, we force the Chlorine to react using a specialized catalyst system.

-

Take the product from Phase 2 (1.0 eq) and Aryl-Boronic Acid "B" (1.5 eq) in Dioxane.

-

Add K3PO4 (3.0 eq).

-

Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%) .

-

Reflux at 100-110°C for 12-16 hours.

-

Result: An asymmetric core (Ring A - Benzene - Ring B) with a protected thiol.[1]

Protocol B: Work Function Tuning of Gold Electrodes (SAMs)

Application: Modifying charge injection barriers in Organic Field-Effect Transistors (OFETs).

Mechanism: The electronegative halogens (Cl, I) induce a surface dipole that shifts the metal work function (

Experimental Parameters

| Parameter | Specification | Notes |

| Substrate | Polycrystalline Gold (Au) | 50nm Au on Si/SiO2 |

| Solvent | Absolute Ethanol or THF | Must be HPLC grade, degassed |

| Concentration | 1.0 mM | Higher conc. leads to multilayers |

| Incubation | 24 Hours | Dark, Room Temperature |

| Cleaning | UV-Ozone or Oxygen Plasma | Essential for removing adventitious carbon |

Workflow Diagram: SAM Formation

Caption: Critical path for defect-free Monolayer formation.

Detailed Procedure

-

Substrate Prep: Clean Au slides with acetone/IPA sonication. Treat with UV-Ozone for 10 mins to generate hydrophilic Au-oxide surface (reduced immediately upon thiol contact).

-

Deposition: Immerse the substrate into the 1 mM CIBT solution.

-

Note: If using S-acetyl protected CIBT, add 1 drop of aqueous NH4OH to the ethanol solution to trigger in-situ deprotection.

-

-

Equilibrium: Seal the container under Nitrogen to prevent oxidation of the thiol to sulfonate species. Allow to stand for 24 hours.

-

Rinsing: Remove slide and rinse copiously with Ethanol to remove physisorbed multilayers. Blow dry with a stream of Nitrogen gas.

-

Validation:

-

Contact Angle: Water contact angle should increase (hydrophobic surface) compared to bare gold.

-

XPS: Look for the S(2p) doublet at ~162 eV (Au-S bond). A peak at >168 eV indicates oxidized sulfur (bad SAM).

-

Quality Control & Troubleshooting

Analytical Standards

-

1H NMR (CDCl3): The three aromatic protons of CIBT appear as distinct triplets/doublets in the 7.0–7.8 ppm region.

-

Diagnostic: Loss of symmetry indicates successful mono-substitution.

-

-

Mass Spectrometry: The isotope pattern is distinct due to Chlorine (35Cl/37Cl ratio 3:1) and Iodine (Monoisotopic).

Common Pitfalls

| Issue | Cause | Solution |

| Catalyst Death | Free thiol poisoning Pd. | Ensure >99% protection (S-Ac) or add CuI scavenger (risky). |

| Homocoupling | Iodine-Iodine coupling.[2] | Reduce catalyst loading; ensure anaerobic conditions. |

| Desorption | SAM unstable in air. | Store SAM-coated chips in N2; Halogenated SAMs are prone to UV degradation. |

References

-

Love, J. C., et al. "Self-assembled monolayers of thiolates on metals as a form of nanotechnology." Chemical Reviews, 105(4), 1103-1170. (2005).[3][4] Link

-

Alloway, D. M., et al. "Tuning the Effective Work Function of Gold Electrodes by Chemisorption of Derivatized Benzenethiol Monolayers." Journal of Physical Chemistry B, 107(42), 11690–11699. (2003).[5] Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (1995). Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. (2011).[6] Link

-

Cheung, K. Y., et al. "Synthesis of Chemically Distinct Granular Surfaces Using Janus Particles." Journal of the American Chemical Society, 138(13), 4567–4574. (2016).[4] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Tailoring the Cu(100) work function by substituted benzenethiolate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization